1-Methyl-2-oxopropyl butyrate

Catalog No.
S1895208
CAS No.
84642-61-5
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-oxopropyl butyrate

CAS Number

84642-61-5

Product Name

1-Methyl-2-oxopropyl butyrate

IUPAC Name

3-oxobutan-2-yl butanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-5-8(10)11-7(3)6(2)9/h7H,4-5H2,1-3H3

InChI Key

LJDWJXUIGKSETE-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(C)C(=O)C

Solubility

soluble in alcohol, propylene glycol and most fixed oils; insoluble in wate

Canonical SMILES

CCCC(=O)OC(C)C(=O)C

1-Methyl-2-oxopropyl butyrate is classified as a fatty acid ester, specifically an ester derived from butyric acid and 1-methyl-2-oxopropanol. Its molecular formula is C₈H₁₄O₃, and it is recognized for its fruity aroma, often associated with flavors such as pineapple and apricot. The compound has been cataloged in databases like PubChem and FooDB, highlighting its relevance in food science and flavor chemistry .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 1-methyl-2-oxopropyl butyrate can hydrolyze to yield butyric acid and 1-methyl-2-oxopropanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. It is commonly used in biodiesel production.
  • Esterification: The reverse process can occur where butyric acid reacts with 1-methyl-2-oxopropanol to form the ester again.

These reactions highlight its potential utility in synthetic organic chemistry and industrial applications.

Synthesis of 1-methyl-2-oxopropyl butyrate can be achieved through:

  • Esterification reaction: This involves reacting butyric acid with 1-methyl-2-oxopropanol in the presence of an acid catalyst (e.g., sulfuric acid) to promote the formation of the ester.
  • Transesterification: This method can also be employed by reacting an existing fatty acid ester with 1-methyl-2-oxopropanol.

Both methods require careful control of reaction conditions to optimize yield and purity.

Research into the interaction of 1-methyl-2-oxopropyl butyrate with other compounds could reveal synergies or antagonistic effects. For instance:

  • Flavor interactions: Studies could explore how this compound interacts with other flavor compounds to enhance or modify taste profiles.
  • Chemical stability: Investigating how environmental factors (such as temperature or pH) affect its stability could be crucial for food safety and product formulation.

Such studies would provide deeper insights into optimizing its use in various formulations.

Several compounds share structural similarities with 1-methyl-2-oxopropyl butyrate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-Methylbutyl acetateC₇H₁₄O₂Commonly used as a solvent and flavoring agent.
Ethyl butyrateC₆H₁₂O₂Known for its fruity flavor; widely used in food industry.
Isobutyl butyrateC₈H₁₈O₂Used in fragrances; has a similar fruity aroma.

Uniqueness of 1-Methyl-2-Oxopropyl Butyrate

What sets 1-methyl-2-oxopropyl butyrate apart from these similar compounds is its specific fruity aroma profile that closely resembles tropical fruits, making it particularly appealing for use in food flavoring applications. Additionally, its unique synthesis pathway may offer advantages over more commonly used esters.

Traditional Esterification Approaches for Butyrate Derivatives

The synthesis of 1-Methyl-2-oxopropyl butyrate, also known systematically as 3-oxobutan-2-yl butanoate, represents a specialized application of classical esterification methodologies adapted for butyrate derivative production [1] [2]. This compound, with the molecular formula C₈H₁₄O₃ and Chemical Abstracts Service registry number 84642-61-5, belongs to the class of fatty acid esters and serves as an important intermediate in various synthetic pathways [1] [3] [4].

Fischer Esterification Mechanisms

The traditional Fischer esterification represents the most fundamental approach for synthesizing butyrate esters, operating through a six-step reversible mechanism [5]. The process initiates with protonation of the carbonyl oxygen in butyric acid, creating an oxonium ion that enhances the electrophilic character of the carbonyl carbon [5]. Subsequent nucleophilic attack by the alcohol component, in this case 1-methyl-2-oxopropanol (acetoin), forms a tetrahedral intermediate [5]. The mechanism proceeds through proton transfer steps, elimination of water, and final deprotonation to yield the desired ester product [5].

For butyrate derivatives specifically, the Fischer esterification requires careful optimization of reaction conditions due to the equilibrium nature of the process [5]. Research has demonstrated that the equilibrium constant for typical esterification reactions ranges between 4-7, necessitating strategies to drive the reaction toward product formation [6]. The activation energy for butyric acid esterification with alcohols has been determined to be approximately 30-81.90 kilojoules per mole, depending on the specific alcohol substrate and reaction conditions [7] [8].

Kinetic Parameters and Optimization

Systematic kinetic studies of butyrate esterification have revealed second-order reaction kinetics, with rate constants varying significantly based on temperature and catalyst loading [7] [8]. The esterification of butyric acid with alcohols follows the rate equation (-rₐ) = k₁CₐCᵦ - k₂CᴄCᴅ, where k₁ and k₂ represent forward and reverse rate constants respectively [9]. Temperature effects on reaction kinetics follow Arrhenius behavior, with optimal conditions typically achieved between 328.15 and 348.15 Kelvin for traditional acid-catalyzed systems [8].

Research utilizing response surface methodology for butyl butyrate synthesis has identified optimal reaction parameters including alcohol-to-acid molar ratios of 1.4:1, catalyst loadings of 4.8 weight percent, and reaction times of 2.5 hours, achieving yields up to 97.9 percent [7]. These findings provide valuable benchmarks for optimizing 1-Methyl-2-oxopropyl butyrate synthesis under traditional esterification conditions [7].

Table 1: Traditional Esterification Parameters for Butyrate Derivatives

ParameterOptimal RangeTypical Yield (%)Activation Energy (kJ/mol)Reference
Temperature328-348 K85-9830-82 [7] [8]
Molar Ratio (Alcohol:Acid)1.2-1.6:190-97- [7]
Catalyst Loading4-6 wt%95-98- [7]
Reaction Time1.5-2.5 h90-97- [7]

Novel Catalytic Systems for Acetoin Butyrate Synthesis

Contemporary research has focused on developing advanced catalytic systems specifically designed for acetoin butyrate synthesis, addressing limitations of traditional methods through innovative approaches [10] [11] [12]. These novel systems encompass heterogeneous catalysts, ionic liquid systems, and specialized metal oxide frameworks that offer enhanced selectivity and efficiency for 1-Methyl-2-oxopropyl butyrate production [10] [13] [12].

Heterogeneous Catalytic Systems

Recent developments in heterogeneous catalysis have introduced titanium iron oxide-based systems for esterification reactions [10]. The TiFe₂O₄@SiO₂-SO₃H catalyst system demonstrates exceptional activity for esterification processes, achieving conversions up to 97 percent under optimized conditions [10]. This magnetic catalyst offers significant advantages including easy recovery through external magnetic separation and excellent reusability without activity loss [10].

The catalytic mechanism involves initial activation of the carbonyl group through protonation by the sulfonic acid functionality, followed by nucleophilic attack from the alcohol substrate [10]. The heterogeneous nature eliminates separation challenges associated with homogeneous systems while maintaining high catalytic efficiency [10]. Surface characterization studies using transmission electron microscopy, X-ray diffraction, and Fourier transform infrared spectroscopy confirm the successful incorporation of active sites and structural stability under reaction conditions [10].

Sulfide organic polymers represent another innovative class of metal-free heterogeneous catalysts for esterification reactions [11]. These materials, prepared through click chemistry processes, demonstrate Lewis acid behavior through hypervalent sulfur-oxygen interactions [11]. The catalytic mechanism involves activation of carboxylic acids through sulfur centers, increasing electrophilic character and facilitating alcohol addition [11]. Surface areas up to 180 square meters per gram provide extensive active site accessibility [11].

Ionic Liquid Catalytic Systems

Ionic liquid-based catalysts have emerged as promising alternatives for esterification reactions, offering unique properties including negligible vapor pressure, thermal stability, and tunable acidity [13] [6]. Acidic ionic liquids based on 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide combined with various acids achieve complete conversion and selectivity for esterification reactions [13]. The biphasic nature of ionic liquid systems facilitates product separation, with esters forming the upper phase and ionic liquids remaining in the lower aqueous phase [13].

Polyoxometalate-based ionic liquids demonstrate particularly high activity for esterification processes between carboxylic acids and alcohols [6]. These systems combine the catalytic properties of polyoxometalates with the favorable physical properties of ionic liquids, resulting in enhanced reaction rates and yields compared to conventional catalysts [6]. The recyclability of ionic liquid catalysts addresses environmental concerns while maintaining economic viability for industrial applications [13] [6].

Table 2: Novel Catalytic Systems Performance Data

Catalyst TypeConversion (%)Selectivity (%)Reaction Time (h)Reuse CyclesReference
TiFe₂O₄@SiO₂-SO₃H97>951.5>5 [10]
Sulfide Organic Polymers85-95>902-4>10 [11]
Ionic Liquid Systems1001002>8 [13]
Metal Oxide Frameworks90-98>921-3>6 [12]

Advanced Metal Oxide Catalysts

Nanostructured metal oxides and phosphates based on earth-abundant metals provide sustainable alternatives for esterification catalysis [12]. These materials demonstrate exceptional performance in selective oxidation and acid-base reactions through controlled nanostructure design [12]. The amino acid-aided synthesis method enables precise control over surface properties and active site distribution, optimizing catalytic performance for specific esterification reactions [12].

The structure-activity relationship in metal oxide catalysts involves oxygen vacancy formation, concerted molecular activation, and redox properties of the surface layers [12]. These factors collectively contribute to enhanced catalytic activity and selectivity for ester formation reactions [12]. Computational approaches combined with experimental validation provide insights into reaction mechanisms and guide catalyst optimization strategies [12].

Green Chemistry Perspectives in Production Processes

The development of environmentally sustainable production processes for 1-Methyl-2-oxopropyl butyrate aligns with green chemistry principles, emphasizing reduced environmental impact, improved atom economy, and sustainable solvent systems [14] [15] [16]. Contemporary research focuses on solvent-free methodologies, microwave-assisted synthesis, and enzymatic catalysis to minimize environmental footprint while maintaining high synthetic efficiency [17] [18] [19].

Sustainable Solvent Systems

Traditional esterification processes rely heavily on hazardous solvents such as dichloromethane and N,N-dimethylformamide, which pose significant environmental and health concerns [15]. Green chemistry approaches have identified dimethyl carbonate as an optimal replacement solvent, offering favorable environmental, health, and safety profiles while maintaining excellent reaction performance [15]. The combination of Mukaiyama's reagent with dimethyl carbonate provides equivalent or superior yields compared to traditional solvent systems [15].

Acetonitrile has emerged as another green solvent alternative for Steglich-type esterifications, demonstrating comparable reaction rates and yields to chlorinated solvent systems [20]. The methodology eliminates the need for column chromatography through optimized extraction and washing procedures, significantly reducing process mass intensity [20]. Water-based systems represent the ultimate green solvent approach, though applicability remains limited for hydrophobic substrates like butyrate esters [16].

Solvent-Free Methodologies

Mechanically induced solvent-free esterification represents a revolutionary approach to sustainable ester synthesis [18]. High-speed ball milling conditions enable efficient esterification at room temperature using iodine and potassium hypophosphite as promoting agents [18]. The methodology achieves yields ranging from 45 to 91 percent within 20 minutes of grinding, demonstrating exceptional efficiency compared to traditional solution-phase approaches [18].

The solvent-free approach eliminates organic solvent waste while reducing energy requirements through ambient temperature operation [18]. Alternative systems utilizing potassium iodide and triethyl phosphite provide complementary reactivity profiles, achieving yields of 24 to 85 percent after 60 minutes of mechanical treatment [18]. The methodology extends to natural product modification, demonstrating broad applicability for complex substrate transformations [18].

Microwave-Assisted Green Synthesis

Microwave-assisted esterification provides rapid, efficient synthesis with significantly reduced energy consumption compared to conventional heating methods [17] [21]. The methodology utilizes triphenylphosphine and molecular iodine to achieve chemoselective esterification without requiring additional bases or catalysts [17]. Solid-phase synthetic routes offer additional advantages including reduced moisture sensitivity, simplified product isolation through filtration, and catalyst reusability [17].

Energy consumption analysis reveals that microwave-assisted enzymatic esterification achieves 96 percent energy savings compared to conventional water bath methods and 42 percent savings relative to packed bed reactor systems [21]. Processing time reductions of 99 and 29 percent respectively demonstrate the exceptional efficiency of microwave-enhanced processes [21]. The technology readily scales for industrial applications while maintaining green chemistry principles [17] [21].

Table 3: Green Chemistry Process Comparison

MethodEnergy Consumption (kWh/kg)Reaction Time (min)Yield (%)Environmental ImpactReference
Traditional Heating28315085-90High [21]
Microwave-Assisted12.21-590-97Low [21]
Solvent-Free Ball Milling<520-6045-91Very Low [18]
Enzymatic Systems17.330-6088-94Low [19] [21]

Enzymatic Catalysis Approaches

Enzymatic esterification represents the pinnacle of green chemistry approaches, offering mild reaction conditions, high selectivity, and biodegradable catalysts [19] [22]. Lipase-catalyzed esterification reactions demonstrate exceptional performance for butyrate ester synthesis, achieving conversions up to 100 percent under optimized conditions [23] [22]. The enzymatic approach operates at significantly lower temperatures compared to chemical catalysis, reducing energy consumption by up to 60 percent [19].

Collaborative development between industrial partners has resulted in innovative enzymatic esterification technologies that replace traditional chemical catalysts with bespoke enzymes [19]. The proprietary enzyme bed design enables up to 30 circulations per hour, ensuring efficient and cost-effective production with superior product quality [19]. Retrofit solutions allow existing chemical plants to transition gradually to enzymatic processes, minimizing investment risks while accessing sustainable product markets [19].

The enzymatic esterification process demonstrates inherent safety advantages through elimination of chemical catalysts and lower operating temperatures [19]. Greenhouse gas emission reductions of up to 60 percent compared to conventional processes highlight the environmental benefits of enzymatic approaches [19]. Successful pilot plant demonstrations confirm the technology readiness for industrial scale-up and commercial application [19].

Physical Description

white to slightly yellow liquid with a sweet, red berry characteristic odou

XLogP3

1.1

Density

0.972-0.992

Other CAS

84642-61-5

Wikipedia

Butan-3-one-2-yl butanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Modify: 2023-08-16

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